7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three distinct substituents:
- 7-position: A 3-chloro-4-methylphenyl group, introducing both halogenated and alkyl moieties.
- N4-position: A thiophen-2-ylmethyl group, incorporating a sulfur-containing heterocycle for enhanced solubility or target binding .
While direct synthesis data for this compound is absent in the provided evidence, analogous derivatives (e.g., ) suggest that its synthesis likely involves:
Core formation: Condensation reactions to construct the pyrrolo[2,3-d]pyrimidine scaffold.
Substituent introduction: Cross-coupling (e.g., Suzuki for aryl groups) and nucleophilic substitution for amine functionalization .
Properties
IUPAC Name |
7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4S/c1-16-9-10-18(12-21(16)25)29-14-20(17-6-3-2-4-7-17)22-23(27-15-28-24(22)29)26-13-19-8-5-11-30-19/h2-12,14-15H,13H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFXDXDHCEUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CS4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the chloro-methylphenyl, phenyl, and thiophen-2-ylmethyl groups. These reactions often require the use of specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Catalysts: Palladium, platinum, etc.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine family exhibit significant biological activities, including:
Vascular Endothelial Growth Factor Receptor Inhibition
Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth. For instance, related compounds have demonstrated potent inhibitory effects on VEGFR-2, making them potential candidates for anti-cancer therapies .
Antitumor Activity
The antiangiogenic properties linked to VEGFR inhibition suggest that these compounds may also possess direct antitumor effects. In vitro assays have confirmed cytotoxicity against various cancer cell lines, indicating their potential utility in cancer treatment .
Multi-Receptor Tyrosine Kinase Inhibition
Some studies have highlighted the ability of pyrrolo[2,3-d]pyrimidines to inhibit multiple receptor tyrosine kinases (RTKs), which are critical in several signaling pathways associated with cancer progression . This multi-target approach could provide a therapeutic advantage by reducing the likelihood of resistance.
Case Studies
Several case studies illustrate the effectiveness of this compound and its analogs:
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Physicochemical Properties: Electron-Donating Groups (e.g., methoxy): Increase solubility but may reduce membrane permeability (e.g., Compound 6, 77% yield in ) . Halogenated Groups (e.g., chloro): Improve metabolic stability and binding affinity via hydrophobic interactions (target compound vs. Compound 2e) . Heterocyclic Amines (e.g., thiophen-2-ylmethyl): Enhance solubility and target selectivity compared to aliphatic amines (e.g., Compound 2n in uses morpholinoethyl) .
Synthetic Challenges :
- Low yields (e.g., 9% for 5-(3-methoxyphenyl)-7-methyl analog in ) highlight difficulties in introducing bulky substituents .
- The target compound’s thiophene group may require optimized coupling conditions to avoid side reactions .
Biological Implications :
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines, characterized by a pyrrole and pyrimidine ring system. The presence of substituents such as the chloro and methyl groups on the phenyl ring and a thiophenyl moiety contributes to its biological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolopyrimidine derivatives. For instance, certain derivatives have shown significant activity against viruses such as HIV and HCV. The structure–activity relationship (SAR) analyses indicate that modifications in the phenyl and thiophenyl groups can enhance antiviral efficacy. In vitro studies demonstrated that similar compounds effectively inhibited viral replication by targeting specific viral enzymes .
Antitumor Activity
Research has indicated that pyrrolopyrimidine derivatives exhibit antitumor properties. In a study evaluating various heterocycles, compounds with structural similarities to this compound displayed cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through the modulation of signaling pathways associated with cell survival .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical for disease progression. For example, some derivatives have shown promise as inhibitors of kinases involved in cancer signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Viral Enzymes : Compounds similar to this one have been shown to inhibit reverse transcriptase and protease enzymes critical for viral replication.
- Induction of Apoptosis : The ability to trigger programmed cell death pathways in tumor cells is a significant mechanism for its antitumor activity.
- Kinase Inhibition : By targeting specific kinases, these compounds can disrupt signaling pathways essential for tumor growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
